molecular formula C6H11BF3KSi B13462720 Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate

Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate

Cat. No.: B13462720
M. Wt: 218.14 g/mol
InChI Key: FZHBBEIUKGODCI-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group makes this compound highly reactive and useful in various applications, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate typically involves the reaction of a trimethylsilyl-protected alkyne with a boron-containing reagent. One common method is the reaction of trimethylsilylacetylene with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of organoboron compounds .

Scientific Research Applications

Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of boron-carbon bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate is unique due to its trimethylsilyl-protected alkyne group, which provides stability and reactivity in various chemical reactions. This makes it particularly useful in organic synthesis and material science .

Properties

Molecular Formula

C6H11BF3KSi

Molecular Weight

218.14 g/mol

IUPAC Name

potassium;trifluoro(3-trimethylsilylprop-2-ynyl)boranuide

InChI

InChI=1S/C6H11BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h5H2,1-3H3;/q-1;+1

InChI Key

FZHBBEIUKGODCI-UHFFFAOYSA-N

Canonical SMILES

[B-](CC#C[Si](C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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